4-Dipropylamino-3-nitrocoumarin
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Overview
Description
4-(Dipropylamino)-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the nitration of 4-(dipropylamino)-2H-chromen-2-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The chromenone ring can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(Dipropylamino)-3-amino-2H-chromen-2-one.
Substitution: Various substituted chromenone derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(Dipropylamino)-3-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(dipropylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the chromenone core can intercalate with DNA, affecting gene expression and cellular functions. The compound’s effects are mediated through various signaling pathways, including oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Dipropylamino)-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-2H-chromen-2-one: Lacks the dipropylamino group, affecting its solubility and interaction with biological targets.
4-(Diethylamino)-3-nitro-2H-chromen-2-one: Similar structure but with different alkyl groups, leading to variations in its chemical and biological properties.
Uniqueness
4-(Dipropylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the dipropylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
Properties
CAS No. |
50527-32-7 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-(dipropylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
YXNQAAAQDAFEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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